Tert-butyl 2-(1-benzoyl-3-ethenylpiperidin-4-yl)acetate
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Overview
Description
N-Benzoylmeroquinene tert-Butyl Ester is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.44 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . The compound is known for its high purity and stability, making it a valuable reagent in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoylmeroquinene tert-Butyl Ester typically involves the esterification of N-Benzoylmeroquinene with tert-butyl alcohol under acidic conditions . The reaction is carried out at a controlled temperature to ensure high yield and purity. The product is then purified through recrystallization or chromatography to achieve a purity of over 98% .
Industrial Production Methods
In an industrial setting, the production of N-Benzoylmeroquinene tert-Butyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Benzoylmeroquinene tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Benzoylmeroquinene tert-Butyl Ester is widely used in scientific research due to its versatility and stability . Some of its applications include:
Mechanism of Action
The mechanism of action of N-Benzoylmeroquinene tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzoylmeroquinene: The parent compound without the tert-butyl ester group.
N-Benzoylmeroquinene methyl ester: A similar ester with a methyl group instead of a tert-butyl group.
N-Benzoylmeroquinene ethyl ester: Another ester variant with an ethyl group.
Uniqueness
N-Benzoylmeroquinene tert-Butyl Ester is unique due to its high stability and purity, making it suitable for a wide range of applications . Its tert-butyl ester group provides additional steric hindrance, enhancing its stability compared to other ester variants .
Properties
IUPAC Name |
tert-butyl 2-(1-benzoyl-3-ethenylpiperidin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-15-14-21(19(23)16-9-7-6-8-10-16)12-11-17(15)13-18(22)24-20(2,3)4/h5-10,15,17H,1,11-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYOJAKMXFONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCN(CC1C=C)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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